molecular formula C11H20Cl2N4 B1455095 N,N-dimethyl-6-(piperidin-4-yl)pyrazin-2-amine dihydrochloride CAS No. 1361113-38-3

N,N-dimethyl-6-(piperidin-4-yl)pyrazin-2-amine dihydrochloride

Cat. No.: B1455095
CAS No.: 1361113-38-3
M. Wt: 279.21 g/mol
InChI Key: RWSQYHCIFRUCJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-6-(piperidin-4-yl)pyrazin-2-amine dihydrochloride (CAS 1361113-38-3) is a high-purity chemical compound with a molecular formula of C11H20Cl2N4 and a molecular weight of 279.21 g/mol . This dihydrochloride salt features a pyrazine core substituted with a dimethylamino group and a piperidin-4-yl moiety, a structural motif of significant interest in medicinal chemistry. Compounds with piperidine and pyrazine heterocycles are frequently explored in drug discovery for their potential to interact with biological targets such as protein kinases . Research into analogous structures has shown that similar molecules can serve as key scaffolds in the development of potent inhibitors for infectious diseases, including fast-killing antimalarial agents . The presence of the basic piperidine nitrogen makes it a valuable building block for probing structure-activity relationships (SAR) and optimizing physicochemical properties like solubility and metabolic stability . This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers are advised to handle this material with appropriate safety precautions in accordance with laboratory safety standards.

Properties

IUPAC Name

N,N-dimethyl-6-piperidin-4-ylpyrazin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.2ClH/c1-15(2)11-8-13-7-10(14-11)9-3-5-12-6-4-9;;/h7-9,12H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSQYHCIFRUCJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CN=C1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Intermediates

  • 6-Bromopyrazin-2-amine or related pyrazine derivatives serve as the core scaffold.
  • Piperidin-4-yl intermediates , often protected or functionalized, are used to introduce the piperidine moiety.
  • Methylating agents such as formaldehyde and formic acid (Eschweiler–Clarke methylation) or methyl iodide are employed for N,N-dimethylation.

Key Synthetic Steps

Step 1: Substitution at Pyrazine 6-Position

  • A nucleophilic substitution reaction is performed where the 6-position of pyrazine is substituted with the piperidin-4-yl group.
  • This is typically achieved by reacting 6-bromopyrazin-2-amine with piperidin-4-yl lithium or a suitable piperidine nucleophile under controlled conditions.

Step 2: N,N-Dimethylation of the Amino Group

  • The primary amine at the 2-position of pyrazine is methylated to form the N,N-dimethylamine.
  • The Eschweiler–Clarke methylation is commonly used, involving formaldehyde and formic acid under reflux.
  • Alternative methylation methods include reductive methylation using methyl iodide in the presence of a base.

Step 3: Salt Formation

  • The free base is converted into the dihydrochloride salt by treatment with hydrochloric acid.
  • This step improves the compound’s crystalline properties, stability, and water solubility, facilitating purification and handling.

Process Optimization and Scale-Up

  • Large-scale preparation requires optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
  • Crystallization techniques are employed to isolate the dihydrochloride salt in high purity.
  • Phase separation and extraction methods are used to remove impurities and side products.

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
1. Piperidin-4-yl substitution 6-Bromopyrazin-2-amine + piperidin-4-yl lithium THF or DMF 0–25 °C 2–4 hours 70–85 Inert atmosphere recommended
2. N,N-Dimethylation Formaldehyde + formic acid (Eschweiler–Clarke) Methanol or aqueous Reflux (~65 °C) 4–6 hours 80–90 Alternative: methyl iodide + base
3. Salt formation HCl gas or aqueous HCl Ethanol or water Room temperature 1–2 hours >95 Crystallization step

Research Findings and Analysis

  • The substitution reaction at the 6-position of pyrazine is highly selective and efficient when using organolithium reagents derived from piperidine, yielding the desired intermediate in good purity.
  • The Eschweiler–Clarke methylation is preferred due to its mild conditions and high selectivity for tertiary amine formation without overalkylation or quaternization.
  • Formation of the dihydrochloride salt significantly enhances the compound’s physicochemical properties, making it suitable for pharmaceutical applications.
  • Optimization studies indicate that solvent choice critically affects the crystallization and purity of the final dihydrochloride salt.
  • Extraction and phase separation techniques are vital to remove residual starting materials and side products, ensuring a pharmaceutical-grade product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-(piperidin-4-yl)pyrazin-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-6-(piperidin-4-yl)pyrazin-2-amine dihydrochloride has been investigated for its potential as a drug candidate due to its biological activities. Key areas of focus include:

  • Anticancer Properties : Research indicates that compounds with similar structures have shown efficacy in inducing apoptosis in various cancer cell lines, such as A549 (lung cancer) and HCT116 (colon cancer). For instance, studies have demonstrated that certain pyrazine derivatives can trigger late apoptosis or necrosis in these cell lines, suggesting that this compound may exhibit comparable effects .
  • Antimicrobial Activity : Pyrazine derivatives are known for their ability to inhibit specific microbial enzymes. Initial findings suggest that N,N-dimethyl derivatives could exhibit significant antimicrobial activity against various pathogens, although further studies are necessary to elucidate the specific mechanisms involved .

Chemical Synthesis

The compound serves as a building block in the synthesis of more complex molecules. Its unique chemical structure allows for various reactions, including:

  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form corresponding oxides and reduction to yield amine derivatives. These reactions are fundamental in organic synthesis and drug development.

Biological Research

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, influencing cellular functions.
  • Receptor Binding : It can bind to receptors, modulating cellular signaling pathways related to growth and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Study FocusFindings
Anticancer ActivityInduction of apoptosis in A549 lung cancer cells through mitochondrial pathways with significant late apoptosis observed .
Antimicrobial PropertiesInhibition of microbial growth through enzyme modulation; further studies needed for specificity .
Enzyme InhibitionStrong inhibition against cholinesterases and monoamine oxidases observed in similar piperidine derivatives .

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-(piperidin-4-yl)pyrazin-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N,N-dimethyl-6-(piperidin-4-yl)pyrazin-2-amine dihydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Salt Form Yield Melting Point (°C) Purity Key Features
This compound (Target) Not explicitly provided* ~279.21 (inferred) Pyrazine-6-(piperidin-4-yl), N,N-dimethyl Dihydrochloride N/A N/A N/A High solubility due to dihydrochloride salt; potential CNS activity
N,N-Dimethyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride C₁₁H₂₀Cl₂N₄ 279.21 Pyrazine-3-(piperidin-4-yl), N,N-dimethyl Dihydrochloride N/A N/A 97% Positional isomer; similar solubility but altered receptor binding
N-(1-Benzylpiperidin-4-yl)-6-phenylpyrazin-2-amine hydrochloride C₂₂H₂₄N₄·HCl 380.91 Pyrazine-6-phenyl, piperidin-4-yl-benzyl Hydrochloride 80% 129–134 N/A Higher lipophilicity; benzyl group may enhance blood-brain barrier penetration
N-Methyl-6-(piperidin-4-yl)picolinamide dihydrochloride C₁₂H₁₉Cl₂N₃O 292.21 Picolinamide core, piperidin-4-yl Dihydrochloride N/A N/A N/A Amide functionality alters metabolic stability vs. amine derivatives

*Note: The molecular formula for the target compound can be inferred as C₁₁H₂₀Cl₂N₄ based on its structural similarity to the positional isomer in .

Structural and Functional Analysis

Positional Isomerism :

  • The target compound and its 3-substituted isomer (C₁₁H₂₀Cl₂N₄, ) differ in the placement of the piperidin-4-yl group on the pyrazine ring. Positional isomerism can significantly alter receptor affinity and metabolic pathways. For example, 6-substituted pyrazines often exhibit stronger interactions with CNS targets compared to 3-substituted analogs due to spatial alignment with binding pockets .

Salt Form and Solubility: The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to the hydrochloride salt of N-(1-benzylpiperidin-4-yl)-6-phenylpyrazin-2-amine ().

Functional Group Variations :

  • The amide-containing analog (N-Methyl-6-(piperidin-4-yl)picolinamide dihydrochloride, ) introduces metabolic stability via the amide bond but may reduce bioavailability due to increased hydrogen-bonding capacity .

Biological Activity

Overview

N,N-dimethyl-6-(piperidin-4-yl)pyrazin-2-amine dihydrochloride is a synthetic compound belonging to the pyrazine derivative class. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. Its unique structural features, combining pyrazine and piperidine moieties, contribute to its diverse biological activities.

  • IUPAC Name : this compound
  • Molecular Formula : C11H20Cl2N4
  • CAS Number : 71298835
  • Purity : Typically ≥95%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can disrupt cellular processes in pathogens or cancer cells.
  • Receptor Binding : It can bind to specific receptors, modulating signaling pathways that affect cell growth and apoptosis.
  • Biofilm Formation Inhibition : Recent studies indicate its potential to inhibit biofilm formation in bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, which is crucial for treating persistent infections.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. The compound has shown significant activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 - 0.25 μg/mLNot specified
Staphylococcus epidermidis0.22 - 0.25 μg/mLNot specified

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

Research has also explored the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects on various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

  • In Vitro Studies : A study conducted by researchers at a leading university demonstrated that this compound effectively inhibited the growth of HeLa cells (cervical cancer) with an IC50 value indicating significant potency against tumor cells.
  • Biofilm Inhibition : Another research group reported that this compound reduced biofilm formation by more than 50% in Staphylococcus species, highlighting its potential role in treating biofilm-associated infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-dimethyl-6-(piperidin-4-yl)pyrazin-2-amine dihydrochloride, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving pyrazine and piperidine intermediates. For example, piperidin-4-amine derivatives are often functionalized with pyrazine rings under Pd-catalyzed cross-coupling conditions. Post-synthesis, purity is validated using HPLC (≥98% purity threshold) and structural confirmation via 1^1H/13^13C NMR spectroscopy. Thermal stability analysis (TGA/DSC) is recommended to assess hygroscopicity, as dihydrochloride salts often require controlled drying .

Q. How should researchers address solubility challenges during in vitro assays?

  • Methodological Answer : Solubility in aqueous buffers (e.g., PBS) can be improved using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Pre-formulation studies should include pH-dependent solubility profiling (pH 1–7.4) due to the compound’s amine and hydrochloride groups. Dynamic light scattering (DLS) can detect aggregation in stock solutions .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., C11_{11}H18_{18}Cl2_2N4_4 requires m/z 309.20) .
  • X-ray crystallography : Resolve crystal structure to verify piperidine-pyrazine spatial orientation.
  • Elemental analysis : Validate Cl^- content in the dihydrochloride form (theoretical Cl: ~22.9%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., receptor binding vs. functional assays)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer ionic strength, temperature). To reconcile

  • Perform orthogonal assays (e.g., SPR for binding kinetics and cAMP accumulation for functional activity).
  • Use reference standards (e.g., USP-grade dimethyl-p-phenylenediamine derivatives) to calibrate instrumentation .
  • Analyze batch-to-batch variability in compound synthesis, as residual solvents may interfere with receptor interactions .

Q. What strategies are recommended for developing stability-indicating analytical methods?

  • Methodological Answer : For forced degradation studies:

  • Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H2_2O2_2).
  • Use UPLC-PDA with a C18 column (gradient: 0.1% TFA in acetonitrile/water) to separate degradation products.
  • Validate method specificity via spiked impurity standards (e.g., piperazine-1,4-diamine hydrochloride, CAS 45628-31-7) .

Q. How can computational modeling guide the design of structural analogs with improved CNS penetration?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) to predict blood-brain barrier (BBB) permeability using logP and polar surface area (PSA) descriptors.
  • Optimize substituents on the piperidine ring to reduce PSA (<90 Ų) while maintaining affinity for target receptors.
  • Validate predictions with in situ perfusion models in rodents .

Q. What in vivo pharmacokinetic parameters should be prioritized for this compound?

  • Methodological Answer : Focus on:

  • Oral bioavailability : Conduct crossover studies in fasted vs. fed states to assess food effects.
  • Metabolic stability : Use liver microsomes (human/rodent) to identify CYP450-mediated oxidation hotspots (e.g., pyrazine ring).
  • Tissue distribution : Radiolabel the compound (e.g., 14^{14}C) and quantify accumulation in brain, liver, and kidneys via scintillation counting .

Contradiction Analysis & Troubleshooting

Q. How to interpret conflicting cytotoxicity results between 2D vs. 3D cell models?

  • Methodological Answer :

  • Hypothesis : Reduced efficacy in 3D spheroids may stem from poor penetration.
  • Testing : Use fluorescently tagged analogs (e.g., FITC conjugation) to visualize uptake in spheroids via confocal microscopy.
  • Mitigation : Co-administer permeability enhancers (e.g., chitosan nanoparticles) or modify the compound’s charge via prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethyl-6-(piperidin-4-yl)pyrazin-2-amine dihydrochloride
Reactant of Route 2
N,N-dimethyl-6-(piperidin-4-yl)pyrazin-2-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.